Cas no 88137-70-6 (2-chloro-1-(1H-pyrazol-3-yl)ethan-1-one)

2-Chloro-1-(1H-pyrazol-3-yl)ethan-1-one is a versatile heterocyclic building block with applications in pharmaceutical and agrochemical synthesis. Its reactive α-chloroketone moiety enables efficient nucleophilic substitution reactions, facilitating the introduction of pyrazole-containing scaffolds into target molecules. The compound's pyrazole core offers structural diversity, making it valuable for developing biologically active compounds. It exhibits good stability under standard handling conditions and demonstrates compatibility with a range of organic transformations. The product is particularly useful in medicinal chemistry for constructing kinase inhibitors and other therapeutic agents. Its well-defined reactivity profile allows for predictable synthetic outcomes, supporting its use in multi-step synthetic routes. Proper handling precautions are recommended due to the lachrymatory nature of α-chloroketones.
2-chloro-1-(1H-pyrazol-3-yl)ethan-1-one structure
88137-70-6 structure
Product Name:2-chloro-1-(1H-pyrazol-3-yl)ethan-1-one
CAS No:88137-70-6
MF:C5H5ClN2O
MW:144.55899977684
MDL:MFCD19233817
CID:709224
PubChem ID:13134243
Update Time:2025-11-01

2-chloro-1-(1H-pyrazol-3-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone,2-chloro-1-(1H-pyrazol-3-yl)-
    • Ethanone, 2-chloro-1-(1H-pyrazol-3-yl)- (9CI)
    • 2-chloro-1-(1H-pyrazol-3-yl)ethan-1-one
    • 2-Chloro-1-(1H-pyrazol-3-yl)ethanone
    • SCHEMBL11292733
    • EN300-1965451
    • Ethanone,2-chloro-1-(1H-pyrazol-3-yl)-(9ci)
    • 88137-70-6
    • AKOS006386619
    • chloromethyl 3-pyrazolyl ketone
    • MDL: MFCD19233817
    • Inchi: 1S/C5H5ClN2O/c6-3-5(9)4-1-2-7-8-4/h1-2H,3H2,(H,7,8)
    • InChI Key: GCKBWDKTZSCAAE-UHFFFAOYSA-N
    • SMILES: ClCC(C1=CC=NN1)=O

Computed Properties

  • Exact Mass: 144.0090405g/mol
  • Monoisotopic Mass: 144.0090405g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 45.8Ų

2-chloro-1-(1H-pyrazol-3-yl)ethan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1965451-0.05g
2-chloro-1-(1H-pyrazol-3-yl)ethan-1-one
88137-70-6
0.05g
$1068.0 2023-09-17
Enamine
EN300-1965451-0.1g
2-chloro-1-(1H-pyrazol-3-yl)ethan-1-one
88137-70-6
0.1g
$1119.0 2023-09-17
Enamine
EN300-1965451-0.25g
2-chloro-1-(1H-pyrazol-3-yl)ethan-1-one
88137-70-6
0.25g
$1170.0 2023-09-17
Enamine
EN300-1965451-0.5g
2-chloro-1-(1H-pyrazol-3-yl)ethan-1-one
88137-70-6
0.5g
$1221.0 2023-09-17
Enamine
EN300-1965451-1.0g
2-chloro-1-(1H-pyrazol-3-yl)ethan-1-one
88137-70-6
1g
$1485.0 2023-06-03
Enamine
EN300-1965451-2.5g
2-chloro-1-(1H-pyrazol-3-yl)ethan-1-one
88137-70-6
2.5g
$2492.0 2023-09-17
Enamine
EN300-1965451-5.0g
2-chloro-1-(1H-pyrazol-3-yl)ethan-1-one
88137-70-6
5g
$4309.0 2023-06-03
Enamine
EN300-1965451-10.0g
2-chloro-1-(1H-pyrazol-3-yl)ethan-1-one
88137-70-6
10g
$6390.0 2023-06-03
Enamine
EN300-1965451-1g
2-chloro-1-(1H-pyrazol-3-yl)ethan-1-one
88137-70-6
1g
$1272.0 2023-09-17
Enamine
EN300-1965451-5g
2-chloro-1-(1H-pyrazol-3-yl)ethan-1-one
88137-70-6
5g
$3687.0 2023-09-17

Additional information on 2-chloro-1-(1H-pyrazol-3-yl)ethan-1-one

Introduction to 2-chloro-1-(1H-pyrazol-3-yl)ethan-1-one (CAS No. 88137-70-6) in Modern Chemical and Pharmaceutical Research

2-chloro-1-(1H-pyrazol-3-yl)ethan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 88137-70-6, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, featuring a chlorinated acetylpyrazole structure, has garnered attention due to its versatile reactivity and potential applications in drug discovery. The pyrazole moiety, a five-membered heterocyclic ring containing nitrogen atoms, is well-documented for its role in medicinal chemistry, particularly in the design of bioactive molecules.

The structural framework of 2-chloro-1-(1H-pyrazol-3-yl)ethan-1-one combines the electrophilic nature of the acetyl group with the nucleophilic potential of the pyrazole ring. This dual functionality makes it a valuable building block for constructing more complex molecules, including pharmacophores that interact with biological targets. The chlorine substituent at the 2-position enhances its reactivity, facilitating nucleophilic substitution reactions that are pivotal in synthetic chemistry.

In recent years, there has been growing interest in developing novel therapeutic agents based on pyrazole derivatives. The scaffold of 2-chloro-1-(1H-pyrazol-3-yl)ethan-1-one has been explored in various research studies aimed at identifying compounds with anti-inflammatory, antimicrobial, and anticancer properties. For instance, modifications of this core structure have led to the discovery of molecules that exhibit significant activity against certain enzymes and receptors implicated in disease pathways.

One notable application of 2-chloro-1-(1H-pyrazol-3-yl)ethan-1-one is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with numerous diseases, particularly cancer. By incorporating the pyrazole ring into kinase inhibitors, researchers aim to enhance binding affinity and selectivity. The chloroacetyl group provides a handle for further functionalization, allowing for the creation of analogs with improved pharmacokinetic profiles.

Furthermore, the compound has been investigated as a precursor in the development of protease inhibitors. Proteases are another class of enzymes that are involved in various physiological processes, including infection and inflammation. Pyrazole-based protease inhibitors have shown promise in preclinical studies as potential treatments for conditions such as HIV/AIDS and chronic inflammatory diseases. The versatility of 2-chloro-1-(1H-pyrazol-3-yl)ethan-1-one in these contexts underscores its importance as a synthetic intermediate.

The synthesis of 2-chloro-1-(1H-pyrazol-3-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include condensation reactions between hydrazine derivatives and chloroacetyl chloride, followed by cyclization to form the pyrazole ring. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.

From a pharmaceutical perspective, the safety and efficacy of compounds derived from 2-chloro-1-(1H-pyrazol-3-yl)ethan-1-one are subjects of rigorous evaluation. Preclinical studies often focus on assessing toxicity, pharmacokinetics, and interaction with biological targets. These studies provide critical data for determining whether a compound progresses to clinical trials. The growing body of research highlights the compound's potential as a lead molecule or intermediate in drug development pipelines.

The role of computational chemistry has also been instrumental in understanding the properties and reactivity of 2-chloro-1-(1H-pyrazol-3-yl)ethan-1-one. Molecular modeling techniques allow researchers to predict how this compound might behave in different chemical environments, aiding in the design of experiments and optimization of synthetic routes. Additionally, computational methods can be used to screen large libraries of derivatives to identify candidates with enhanced biological activity.

In conclusion,2-chloro-1-(1H-pyrazol-3-ylolethanone (CAS No. 88137–70–6) represents a valuable asset in modern chemical synthesis and pharmaceutical research. Its unique structural features make it suitable for generating diverse bioactive molecules, particularly those targeting kinases and proteases. As research continues to uncover new applications for this compound and its derivatives,88–137–70–6 will likely remain an important intermediate in the development of next-generation therapeutics.

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd